L-Lysine 7-amido-4-methylcoumarin acetate salt L-Lysine 7-amido-4-methylcoumarin acetate salt L-Lysine 7-amido-4-methylcoumarin, acetate salt is a substrate for aminopeptidase b. Upon cleavage of aminopeptidase b a blue fluorescent solution results. It can also be used as analyte in analytical study for enhanced extraction of amino compounds using dicyclohexyl-​18-​crown-​6 as a ligand in an aqueous two-​phase system.

Brand Name: Vulcanchem
CAS No.: 201853-23-8
VCID: VC21538784
InChI: InChI=1S/C16H21N3O3.C2H4O2/c1-10-8-15(20)22-14-9-11(5-6-12(10)14)19-16(21)13(18)4-2-3-7-17;1-2(3)4/h5-6,8-9,13H,2-4,7,17-18H2,1H3,(H,19,21);1H3,(H,3,4)/t13-;/m0./s1
SMILES: CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)N.CC(=O)O
Molecular Formula: C18H25N3O5
Molecular Weight: 303,36*60,05 g/mole

L-Lysine 7-amido-4-methylcoumarin acetate salt

CAS No.: 201853-23-8

Cat. No.: VC21538784

Molecular Formula: C18H25N3O5

Molecular Weight: 303,36*60,05 g/mole

* For research use only. Not for human or veterinary use.

L-Lysine 7-amido-4-methylcoumarin acetate salt - 201853-23-8

CAS No. 201853-23-8
Molecular Formula C18H25N3O5
Molecular Weight 303,36*60,05 g/mole
IUPAC Name acetic acid;(2S)-2,6-diamino-N-(4-methyl-2-oxochromen-7-yl)hexanamide
Standard InChI InChI=1S/C16H21N3O3.C2H4O2/c1-10-8-15(20)22-14-9-11(5-6-12(10)14)19-16(21)13(18)4-2-3-7-17;1-2(3)4/h5-6,8-9,13H,2-4,7,17-18H2,1H3,(H,19,21);1H3,(H,3,4)/t13-;/m0./s1
Standard InChI Key WDJKEVUJJYOHPM-ZOWNYOTGSA-N
Isomeric SMILES CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)N.CC(=O)O
SMILES CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)N.CC(=O)O
Canonical SMILES CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)N.CC(=O)O

Chemical Structure and Properties

L-Lysine 7-amido-4-methylcoumarin acetate salt is a derivative of L-lysine, linked to 7-amido-4-methylcoumarin, with acetate serving as the counter-ion. The compound features a lysine residue connected to a coumarin moiety, which becomes fluorescent upon enzymatic cleavage.

Molecular Information

The compound has been well-characterized chemically, with consistent identification parameters across multiple sources.

Table 1: Chemical and Physical Properties

PropertyValue
CAS Number201853-23-8
Molecular FormulaC₁₆H₂₁N₃O₃·CH₃CO₂H
Alternative FormulaC₁₈H₂₅N₃O₅
Molecular Weight363.4 g/mol
IUPAC Nameacetic acid;(2S)-2,6-diamino-N-(4-methyl-2-oxochromen-7-yl)hexanamide
InChIInChI=1S/C16H21N3O3.C2H4O2/c1-10-8-15(20)22-14-9-11(5-6-12(10)14)19-16(21)13(18)4-2-3-7-17;1-2(3)4/h5-6,8-9,13H,2-4,7,17-18H2,1H3,(H,19,21);1H3,(H,3,4)/t13-;/m0./s1
InChIKeyWDJKEVUJJYOHPM-ZOWNYOTGSA-N

The molecular formula is sometimes represented as C₁₈H₂₅N₃O₅ in commercial listings, though the more precise representation includes the acetate salt component separately (C₁₆H₂₁N₃O₃·CH₃CO₂H) .

Alternative Nomenclature

The compound is known by several synonyms in scientific literature and commercial catalogs.

Table 2: Alternative Names and Synonyms

Synonym
H-Lys-Amc Acetate
L-Lysine 7-Amido-4-Methylcoumarin, Acetate Salt
L-Lysine 7-Amido-4-Methylcoumarin Ester Acetate
L-Lysine-Amc Acetate Salt
Lysine-Amc Acetate
H-LYS-AMC ACOH

These alternative designations reflect various naming conventions used in biochemical research and commercial catalogs .

Physical Properties

L-Lysine 7-amido-4-methylcoumarin acetate salt appears as an off-white to white crystalline powder. When dissolved at a concentration of 5% in water, it forms a colorless, clear solution . The compound's solubility characteristics make it suitable for various experimental protocols in biochemical research. Commercial products typically specify a purity of >98% by HPLC analysis, with free AMC (7-amino-4-methylcoumarin) content less than 100ppm .

Biochemical Mechanism and Function

The primary value of L-Lysine 7-amido-4-methylcoumarin acetate salt in research stems from its unique fluorogenic properties.

Enzymatic Cleavage Process

The compound serves primarily as a substrate for aminopeptidases, specifically aminopeptidase B, which cleaves the lysine-amido bond . This cleavage reaction releases the fluorescent 7-amino-4-methylcoumarin moiety, resulting in a blue fluorescent solution. The intensity of fluorescence is proportional to the amount of enzymatic activity, enabling quantitative measurement of enzyme kinetics.

Figure 1: Enzymatic Cleavage Reaction (Conceptual)

L-Lysine 7-amido-4-methylcoumarin (non-fluorescent) + Aminopeptidase B → L-Lysine + 7-amino-4-methylcoumarin (fluorescent)

This reaction forms the basis for numerous biochemical assays using this compound.

Applications in Research

L-Lysine 7-amido-4-methylcoumarin acetate salt has diverse applications in biochemical and biomedical research.

Enzyme Activity Studies

The compound is extensively used to study enzyme kinetics, inhibition mechanisms, and substrate specificity. These studies are fundamental to understanding enzyme function and developing potential therapeutic interventions for enzyme-related disorders.

Protease Research

As a fluorogenic substrate, this compound plays a significant role in protease research . Proteases are enzymes that break down proteins by catalyzing the hydrolysis of peptide bonds. Using L-Lysine 7-amido-4-methylcoumarin acetate salt, researchers can monitor proteolytic activity with high sensitivity, contributing to our understanding of protease function in both normal physiological processes and disease states.

Fluorescent Probe Applications

Beyond its role as an enzyme substrate, this compound functions as a fluorescent probe in various biochemical applications. Its fluorescent properties make it valuable for:

  • Real-time monitoring of enzymatic reactions

  • Development of high-throughput screening assays for enzyme inhibitors

  • Investigation of enzyme-substrate interactions

  • Visualization of specific cellular processes

Package SizeTypical Price Range (EUR/USD)
5 mg€40-80
10 mg€80-125
25 mg€140-240
50 mg€98-479
100 mg€148-1,038
250 mg€266-609
1 g€1,507-1,756

These prices are approximate and vary by supplier . The compound is typically supplied with a certificate of analysis confirming purity specifications.

Related Compounds

Several related compounds share structural similarities with L-Lysine 7-amido-4-methylcoumarin acetate salt, including:

Nα-Acetyl-L-lysine 7-amido-4-methylcoumarin Acetate Salt

This modified version features an acetylated N-terminal on the lysine residue, which alters its substrate specificity for certain enzymes . The acetylation can influence the compound's interaction with different proteases, making it useful for studying specific enzyme activities.

Nα-Boc-L-lysine 7-amido-4-methylcoumarin Acetate Salt

This derivative includes a tert-butyloxycarbonyl (Boc) protecting group on the lysine N-terminal . The Boc protection alters enzymatic recognition and is particularly useful in peptide synthesis applications.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator